molecular formula C23H23N7O2 B2931272 N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1795191-70-6

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2931272
CAS No.: 1795191-70-6
M. Wt: 429.484
InChI Key: PNPOFNJQRXOKKL-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a 1,2,4-triazolone ring substituted with a cyclopropyl group and a pyridin-3-yl moiety. The structure integrates multiple pharmacophoric elements:

  • A pyrazole core linked to a phenyl group at position 1 and a methyl group at position 3.
  • A carboxamide group at position 4, connected via an ethyl spacer to a 1,2,4-triazolone ring.
  • The triazolone ring is substituted with a cyclopropyl group (at position 4) and a pyridin-3-yl group (at position 3).

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the pyridine ring may improve solubility and target binding via hydrogen-bonding interactions .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-20(15-26-30(16)19-7-3-2-4-8-19)22(31)25-12-13-28-23(32)29(18-9-10-18)21(27-28)17-6-5-11-24-14-17/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOFNJQRXOKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CN=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the triazole and pyridine rings via condensation reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.

Scientific Research Applications

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related pyrazole-carboxamide derivatives (Table 1).

Compound Name Key Substituents Heteroaromatic Group Cyclopropyl Group Reference
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyridin-3-yl, cyclopropyl, ethyl spacer Pyridine Yes
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Thiophen-2-yl, cyclopropyl, ethyl spacer Thiophene Yes
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl None No
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano None No

Key Observations :

Heteroaromatic Group: The target compound’s pyridin-3-yl group contrasts with the thiophen-2-yl in its closest analogue . Pyridine’s nitrogen atom may enhance solubility and polar interactions compared to thiophene’s sulfur, which increases lipophilicity.

Cyclopropyl vs. Halogen Substituents :

  • The cyclopropyl group in the target compound likely improves metabolic stability over halogenated analogues (e.g., 3a, 3b), which may exhibit higher reactivity and toxicity .

Synthetic Complexity :

  • The target compound’s ethyl-linked triazolone ring requires multi-step synthesis, similar to ’s coupling of pyrazole intermediates with EDCI/HOBt . However, introducing the cyclopropyl group adds complexity compared to simpler aryl substitutions.

Biological Activity

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural elements:

  • Cyclopropyl Group : Enhances lipophilicity and may contribute to biological activity.
  • Pyridine Moiety : Known for its role in various medicinal compounds.
  • Triazole Ring : Associated with a wide range of biological activities, including antimicrobial and anticancer properties.

The molecular formula is C24H26N6O3C_{24}H_{26}N_{6}O_{3} with a molecular weight of approximately 446.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known to exhibit diverse pharmacological properties including:

  • Antimicrobial Activity : Compounds containing triazole rings have been shown to inhibit the growth of bacteria and fungi .
  • Antitumor Activity : The compound may induce apoptosis in cancer cells through various pathways, potentially involving inhibition of specific enzymes or receptors .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

2. Antitumor Activity

The compound's structural features suggest potential anticancer effects. Research on related compounds indicates that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The structure–activity relationship (SAR) analysis reveals that modifications in the phenyl ring can enhance cytotoxicity .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with an IC50 value of 12 µg/mL .
Study BFound that related triazole compounds exhibited potent anticancer effects in vitro against breast cancer cell lines .
Study CReported anti-inflammatory effects in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. How is the pyrazole core of the compound synthesized, and what are the critical intermediates?

The pyrazole core can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are condensed to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the corresponding carboxylic acid . This method ensures regioselectivity and high purity. Critical intermediates include the cyclopropane-containing triazole fragment, which is synthesized separately and coupled to the pyrazole via alkylation or amidation .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, cyclopropyl methylene groups at δ 1.0–1.5 ppm) .
  • IR spectroscopy : Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • LC-MS : Confirms molecular weight and purity (e.g., [M+H]+ peak matching theoretical mass) .

Q. What are the solubility and stability considerations for storage?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies suggest storage at –20°C under inert gas to prevent hydrolysis of the carboxamide or triazole moieties .

Advanced Research Questions

Q. How can molecular docking predict the compound’s biological targets?

Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to receptors like kinase domains or GPCRs. The pyridinyl and triazole groups often interact with hydrophobic pockets, while the carboxamide forms hydrogen bonds. Validation requires comparing docking scores with experimental IC50 values .

Q. What strategies optimize reaction yields for triazole-pyrazole hybrids?

  • Palladium catalysis : Suzuki-Miyaura coupling for aryl-aryl bonds (e.g., 80–90% yield with Pd(PPh3)4/K3PO4 in DMF/H2O) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • DoE (Design of Experiments) : Identifies critical variables (temperature, catalyst loading) for multi-step syntheses .

Q. How are structure-activity relationships (SAR) analyzed for this compound class?

SAR studies involve:

  • Substitution patterns : Replacing cyclopropyl with larger groups (e.g., tert-butyl) to assess steric effects on binding .
  • Bioisosteric replacements : Swapping pyridinyl with isoxazolyl or thiazolyl to modulate electronic properties .
  • Pharmacophore mapping : Correlates triazole ring geometry (planarity) with activity against cancer cell lines .

Q. How can contradictory spectral or biological data be resolved?

  • X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., confirming triazole tautomerism) .
  • Dose-response assays : Replicates biological activity under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Batch analysis : Checks for impurities (e.g., unreacted intermediates) via HPLC-MS .

Methodological Considerations

Q. What synthetic routes are prone to side reactions, and how are they mitigated?

  • Amide coupling : Risk of racemization; mitigated using HATU/DIPEA at 0°C .
  • Triazole cyclization : Competing oxidation pathways; controlled by slow addition of NH4OH .

Q. How is the compound’s purity validated for in vivo studies?

  • Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .
  • Chiral HPLC : Ensures enantiomeric purity (>99% for pharmacokinetic studies) .

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